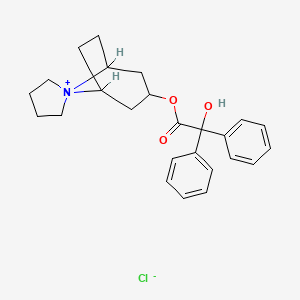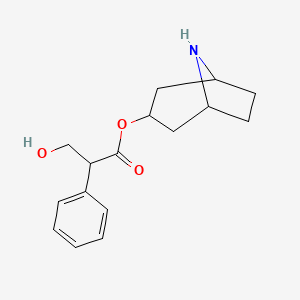![molecular formula C25H32N4O3 B1196168 N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide](/img/structure/B1196168.png)
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide is an aromatic amide.
Scientific Research Applications
Pyridine Derivatives as Insecticides
Pyridine derivatives, including compounds structurally related to N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide, have been explored as insecticides. A study by Bakhite et al. (2014) synthesized and tested the insecticidal activity of similar compounds against the cowpea aphid. One of the compounds demonstrated approximately four times the insecticidal activity of acetamiprid, a known insecticide (Bakhite et al., 2014).
CCR2 Antagonists in Pharmacological Research
In pharmacology, pyridine derivatives have been used to develop CCR2 chemokine receptor antagonists. Vilums et al. (2014) designed a novel N-(2-oxo-2-(piperidin-4-ylamino)ethyl)-3-(trifluoromethyl)benzamide series as human CCR2 antagonists. These compounds show potential for therapeutic applications in diseases where CCR2 plays a crucial role (Vilums et al., 2014).
Radioligand Development in Neuroimaging
Compounds structurally related to the specified chemical have been investigated for their potential as radioligands in neuroimaging. Studies like those by Marchais-Oberwinkler et al. (2005) and Choi et al. (2015) explored analogs of WAY-100635 for imaging brain 5-HT1A receptors using PET. They provide insights into the development of radioligands with varied pharmacokinetic and metabolic properties (Marchais-Oberwinkler et al., 2005); (Choi et al., 2015).
properties
Product Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-(1-piperidinyl)-3-pyridinecarboxamide |
|---|---|
Molecular Formula |
C25H32N4O3 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(cyclopentylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-piperidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H32N4O3/c1-32-22-12-10-21(11-13-22)29(18-24(30)27-20-7-3-4-8-20)25(31)19-9-14-23(26-17-19)28-15-5-2-6-16-28/h9-14,17,20H,2-8,15-16,18H2,1H3,(H,27,30) |
InChI Key |
QQZGHBPMYRFSPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)C3=CN=C(C=C3)N4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCC2)C(=O)C3=CN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1R,2S,4AR)-1,2,4a-trimethyl-5-methylenedecahydronaphthalen-1-yl]methyl}benzene-1,4-diol](/img/structure/B1196087.png)
![(2S)-2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylbutanenitrile](/img/structure/B1196088.png)
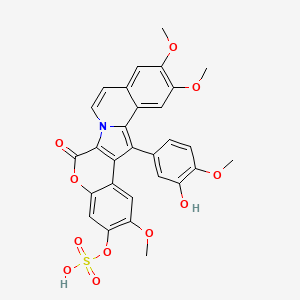

![(1R,2R,12R,13S)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1196093.png)
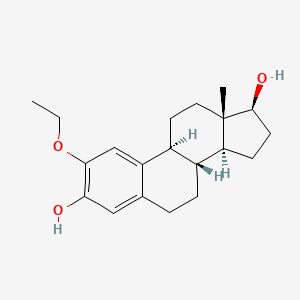


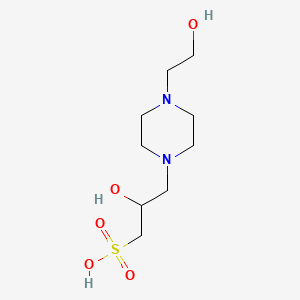
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
